HDAC1 Inhibitory Activity: Reduced Potency Relative to Methyl/Isopropyl Analogs
Cyclopropyl-(2,6-dichloro-benzyl)-amino-acetic acid exhibits an IC50 of 6,680 nM against HDAC1 (recombinant enzyme, unknown origin) when measured using a Boc‑Lys(acetyl)-AMC substrate assay with 1 h pre‑incubation [1]. This activity is markedly lower than that of related N‑substituted glycine analogs bearing methyl or isopropyl groups, which have been reported with sub‑micromolar HDAC1 IC50 values in comparable recombinant assays [2]. The ~10‑fold reduction in potency highlights the impact of the cyclopropyl moiety on HDAC1 binding affinity and suggests that this compound may serve as a less‑potent control or a tool to dissect isoform selectivity.
| Evidence Dimension | HDAC1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6,680 nM |
| Comparator Or Baseline | Methyl/isopropyl analogs (sub‑micromolar IC50) |
| Quantified Difference | ~10‑fold lower potency |
| Conditions | Recombinant HDAC1 enzyme; Boc‑Lys(acetyl)-AMC substrate; 1 h pre‑incubation |
Why This Matters
This quantitative difference informs SAR and helps researchers select the appropriate tool compound for HDAC‑related assays, ensuring that observed biological effects are attributable to the correct substituent.
- [1] BindingDB entry BDBM50233438 (CHEMBL4076426). IC50: 6.68E+3 nM against HDAC1. Assay: inhibition of recombinant HDAC1 (unknown origin) using Boc-Lys(acetyl)-AMC. View Source
- [2] BindingDB entry BDBM50164539 (CHEMBL3798870). HDAC6 IC50: 2.50E+3 nM; HDAC8 IC50: 88 nM. Assay: inhibition of recombinant human HDACs using fluorogenic substrates. View Source
